molecular formula C24H25N5O3S B12008972 2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide

2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B12008972
M. Wt: 463.6 g/mol
InChI Key: YFTIPHMCZCDJKT-UHFFFAOYSA-N
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Description

2-{[1,3-Dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide is a complex organic compound with a molecular formula of C24H25N5O3S and a molecular weight of 463.56 g/mol . This compound is notable for its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and malonic acid derivatives.

    Substitution Reactions:

    Thioether Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated purine derivative.

    Amidation: The final step involves the formation of the N-phenylacetamide moiety through an amidation reaction, typically using acetic anhydride and aniline under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially forming alcohol derivatives.

    Substitution: The aromatic rings and the purine core can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its purine core, which is structurally similar to nucleotides.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting purine-related pathways. Its structural similarity to adenosine and other nucleotides makes it a candidate for developing inhibitors or modulators of enzymes like kinases and phosphodiesterases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The purine core allows it to mimic natural nucleotides, enabling it to bind to active sites of enzymes, thereby inhibiting or modulating their activity. The sulfanyl and phenylacetamide groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Shares the purine core but differs in the substitution pattern.

    Theophylline (1,3-dimethylxanthine): Similar purine structure with different functional groups.

    Adenosine: A natural nucleotide with a similar purine core but different functional groups.

Uniqueness

2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfanyl and phenylacetamide groups differentiates it from other purine derivatives, providing unique reactivity and binding characteristics.

Properties

Molecular Formula

C24H25N5O3S

Molecular Weight

463.6 g/mol

IUPAC Name

2-[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C24H25N5O3S/c1-27-21-20(22(31)28(2)24(27)32)29(15-9-12-17-10-5-3-6-11-17)23(26-21)33-16-19(30)25-18-13-7-4-8-14-18/h3-8,10-11,13-14H,9,12,15-16H2,1-2H3,(H,25,30)

InChI Key

YFTIPHMCZCDJKT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CCCC4=CC=CC=C4

Origin of Product

United States

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